molecular formula C8H13ClN2O2 B2561404 N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide CAS No. 1353965-56-6

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B2561404
CAS No.: 1353965-56-6
M. Wt: 204.65
InChI Key: ISIKZYXUXLMZLU-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a derivative of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide, was identified as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo, showcasing its therapeutic potential in medicinal chemistry and pharmacology. The structural modification of the molecule aimed to improve metabolic stability and minimize deacetylation, a common metabolic pathway for this class of compounds (Stec et al., 2011).

Anticonvulsant Activities

  • The synthesis of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, structurally related to this compound, was carried out, with several compounds exhibiting promising anticonvulsant activity in animal models of epilepsy. These compounds were designed as analogs of pyrrolidine-2,5-diones, with changes in the heterocyclic imide ring to a chain amide bond (Kamiński et al., 2015).

Neuroprotective Properties

  • A series of N-acylaminophenothiazines derived from N-(3-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)acetamide demonstrated multifunctional profiles as neuroprotectants. These compounds displayed selective inhibition of butyrylcholinesterase, protection of neurons against free radical damage, low toxicity, CNS penetration, and modulation of cytosolic calcium concentration. This highlights their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).

Antifungal and Insecticidal Activities

  • A series of novel N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with substituent of 1,3,4-thiadiazole, synthesized starting from 2-chloronicotinonitrile, exhibited antifungal and insecticidal activities. These findings suggest potential applications in agricultural chemistry and pest control (Zhou Bing-se, 2013).

Antiprion Agents

  • New derivatives of this compound were synthesized and evaluated as potential antiprion agents. These compounds were shown to bind to human PrP(C) and inhibit its conversion into PrP(Sc), suggesting their potential as therapeutic agents against prion diseases (Fiorino et al., 2012).

Mechanism of Action

Properties

IUPAC Name

N-[1-(2-chloroacetyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIKZYXUXLMZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of chloroacetic acid (0.715 g, 7.56 mmol, 1 eq.) in DCM (15 mL) and THF (12 mL) at r.t. was added EDC.HCl (1.89 g, 9.83 mmol, 1.3 eq.) and HOBt (1.33 g, 9.83 mmol, 1.3 eq.). The reaction mixture was stirred at r.t. for 30 min and then 3-acetamidopyrrolidine (1.26 g, 9.83 mmol, 1.3 eq.) was added. After stirring two days at r.t., the reaction mixture was diluted with water, HCl 1M, and DCM. The aqueous phase was extracted with DCM five times. The combined organic layers were washed with a saturated NaHCO3 solution, with brine, dried over Na2SO4, filtered and concentrated in vacuo. The resulting crude oil was used as such in the next step.
Quantity
0.715 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
water, HCl
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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